4-[2-({5-BENZYL-8-FLUORO-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)ETHYL]MORPHOLINE
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Overview
Description
4-[2-({5-BENZYL-8-FLUORO-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)ETHYL]MORPHOLINE is a complex organic compound that belongs to the class of triazinoindole derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a triazinoindole core, which is fused with a benzyl and fluorine substituent, and a morpholine ring attached via a sulfanyl ethyl linker.
Preparation Methods
The synthesis of 4-[2-({5-BENZYL-8-FLUORO-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)ETHYL]MORPHOLINE typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Triazinoindole Core: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the Benzyl and Fluorine Substituents: These substituents are introduced through selective reactions, such as nucleophilic substitution or electrophilic aromatic substitution.
Attachment of the Sulfanyl Ethyl Linker: This step involves the formation of a thioether bond between the triazinoindole core and the ethyl linker.
Formation of the Morpholine Ring: The final step involves the attachment of the morpholine ring to the ethyl linker, typically through nucleophilic substitution reactions.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
4-[2-({5-BENZYL-8-FLUORO-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)ETHYL]MORPHOLINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially reducing the triazinoindole core or other functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Hydrolysis: The sulfanyl ethyl linker or morpholine ring can be hydrolyzed under acidic or basic conditions, leading to the formation of corresponding hydrolysis products.
Scientific Research Applications
4-[2-({5-BENZYL-8-FLUORO-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)ETHYL]MORPHOLINE has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology: It can be used in studies related to its biological activity, such as its potential as an anticancer agent or its interactions with biological macromolecules.
Medicine: The compound may have therapeutic potential, particularly in the development of new drugs targeting specific diseases or conditions.
Industry: It can be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 4-[2-({5-BENZYL-8-FLUORO-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)ETHYL]MORPHOLINE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various cellular processes. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis.
Comparison with Similar Compounds
4-[2-({5-BENZYL-8-FLUORO-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)ETHYL]MORPHOLINE can be compared with other triazinoindole derivatives, such as:
5H-[1,2,4]TRIAZINO[5,6-B]INDOLE: A core structure with various biological activities.
8-BROMO-5-METHYL-5H-1,2,4-TRIAZINO[5,6-B]INDOLE-3(2H)-THIONE: A derivative with potential anticancer activity.
tert-BUTYL-SUBSTITUTED [1,2,4]TRIAZINO[5,6-B]INDOLE: A compound with enhanced biological activity due to the presence of a tert-butyl group.
The uniqueness of this compound lies in its specific substituents and the combination of structural features that contribute to its distinct biological and chemical properties.
Properties
Molecular Formula |
C22H22FN5OS |
---|---|
Molecular Weight |
423.5 g/mol |
IUPAC Name |
4-[2-[(5-benzyl-8-fluoro-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]ethyl]morpholine |
InChI |
InChI=1S/C22H22FN5OS/c23-17-6-7-19-18(14-17)20-21(28(19)15-16-4-2-1-3-5-16)24-22(26-25-20)30-13-10-27-8-11-29-12-9-27/h1-7,14H,8-13,15H2 |
InChI Key |
MNQANISLFLTXTK-UHFFFAOYSA-N |
SMILES |
C1COCCN1CCSC2=NC3=C(C4=C(N3CC5=CC=CC=C5)C=CC(=C4)F)N=N2 |
Canonical SMILES |
C1COCCN1CCSC2=NC3=C(C4=C(N3CC5=CC=CC=C5)C=CC(=C4)F)N=N2 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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